HDAC2 Inhibitory Potency of 2-Amino-5-tert-butyl-benzoic acid methyl ester vs. Unsubstituted Analog
The target compound demonstrates measurable inhibitory activity against Histone Deacetylase 2 (HDAC2), a key epigenetic target in oncology. When compared to its unsubstituted analog, methyl 2-aminobenzoate (methyl anthranilate), the 5-tert-butyl derivative exhibits a substantial difference in potency. Data curated in BindingDB indicates an IC₅₀ of 8.62 μM for the target compound against recombinant human HDAC2 [1]. In contrast, the unsubstituted methyl 2-aminobenzoate shows no detectable inhibitory activity up to the highest concentration tested (reported as >50 μM IC₅₀) [2]. This indicates that the 5-tert-butyl group is critical for establishing a measurable interaction with the HDAC2 active site.
| Evidence Dimension | HDAC2 Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 8.62 μM |
| Comparator Or Baseline | Methyl 2-aminobenzoate (unsubstituted anthranilate): >50 μM |
| Quantified Difference | At least 5.8-fold improvement in potency |
| Conditions | Recombinant human C-terminal GST-tagged HDAC2 (1-488 residues) expressed in baculovirus-infected sf21 cells, using RHK-K(Ac)-AMC fluorogenic substrate. |
Why This Matters
For HDAC2 inhibitor discovery programs, the 5-tert-butyl modification transforms an inactive scaffold into a measurable hit, justifying its selection as a starting point for SAR campaigns.
- [1] BindingDB BDBM50537749 / ChEMBL4640986. Affinity Data: IC₅₀ = 8.62E+3 nM for HDAC2 (Human). Taipei Medical University. View Source
- [2] BindingDB BDBM50529130 / ChEMBL4462619. Affinity Data: IC₅₀ > 5.00E+4 nM for HDAC2 (Human). University of Applied Sciences. View Source
